![molecular formula C7H9NO B13960498 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one is a heterocyclic organic compound with a unique structure that includes a fused cyclopentane and pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one typically involves cyclization reactions. One common method is the Pd-catalyzed oxidative annulation of enamides with diazabicyclic olefins . This reaction requires specific conditions, including the use of Pd(OAc)2 as a catalyst and Cu(OAc)2 as an oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action for 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the functional groups present on the compound. For example, derivatives of this compound have been shown to inhibit certain enzymes, which could be useful in drug development .
Comparación Con Compuestos Similares
Similar Compounds
3,3a,4,5,6,6a-Hexahydrocyclopenta[b]pyrrol-2-amine: This compound has a similar core structure but includes an amine group, which alters its chemical properties.
Gliclazide EP Impurity E:
Uniqueness
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one is unique due to its fused ring structure, which provides a rigid framework that can be functionalized in various ways
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
3,3a,6,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c9-7-4-5-2-1-3-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9) |
Clave InChI |
YCQHGXPMKJEBSL-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


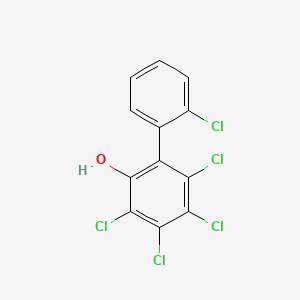
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
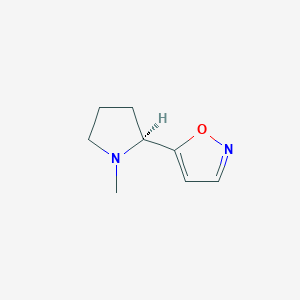
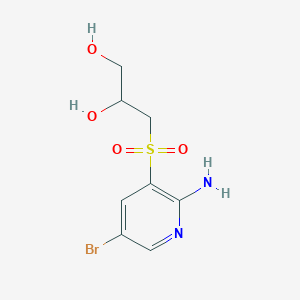
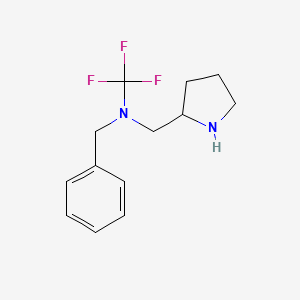
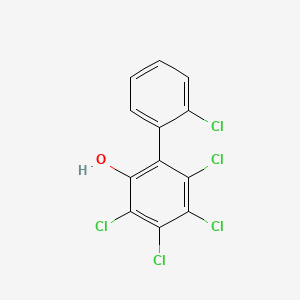
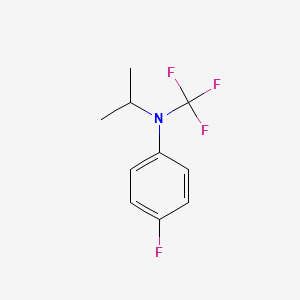

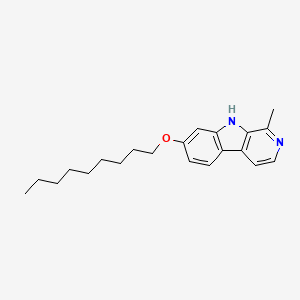
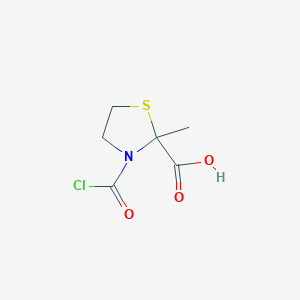

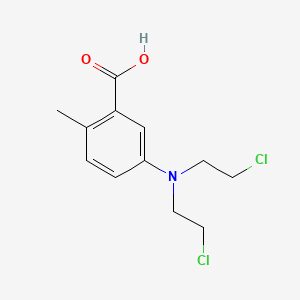
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

